2-cyclopropyl-4-ethoxycarbonylquinoline
Overview
Description
2-Cyclopropyl-4-ethoxycarbonylquinoline is a quinoline derivative with a cyclopropyl group at the 2-position and an ethoxycarbonyl group at the 4-position.
Preparation Methods
The synthesis of 2-cyclopropyl-4-ethoxycarbonylquinoline can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatin and methyl ketones in basic media . Another approach is the Suzuki-Miyaura coupling, which involves the cross-coupling of boronic acids with halogenated quinoline derivatives under palladium catalysis . Industrial production methods typically involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
2-Cyclopropyl-4-ethoxycarbonylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-4-ethoxycarbonylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-ethoxycarbonylquinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
2-Cyclopropyl-4-ethoxycarbonylquinoline can be compared with other quinoline derivatives, such as:
2-Cyclopropyl-4-(4-fluorophenyl)quinoline: This compound has a fluorophenyl group instead of an ethoxycarbonyl group, which alters its chemical properties and biological activity.
Ethyl 2-cyclopropyl-4-quinolinecarboxylate: Similar to this compound, but with a carboxylate group instead of an ethoxycarbonyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 2-cyclopropylquinoline-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-9-14(10-7-8-10)16-13-6-4-3-5-11(12)13/h3-6,9-10H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBCVHYWFFDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269031 | |
Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-66-4 | |
Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119778-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.